molecular formula C13H13N3O B2386864 1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1221723-77-8

1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B2386864
CAS No.: 1221723-77-8
M. Wt: 227.267
InChI Key: OTBGTILLAONBGQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives .

Scientific Research Applications

1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-tert-butyl-5-formylpyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-13(2,3)16-7-10(5-14)11-4-9(8-17)6-15-12(11)16/h4,6-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBGTILLAONBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C2=C1N=CC(=C2)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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